An In-depth Technical Guide to the Chemical Structure and Isomers of tert-Dodecylmercaptan
An In-depth Technical Guide to the Chemical Structure and Isomers of tert-Dodecylmercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Dodecylmercaptan (TDM), a prominent industrial chemical, is a complex mixture of isomeric C12 alkanethiols.[1] With the chemical formula C12H26S and the CAS Number 25103-58-6, TDM is a colorless to pale yellow liquid characterized by a strong, repulsive odor.[2][3] Its primary application lies in its function as a chain transfer agent in polymerization processes, particularly in the synthesis of styrene-butadiene rubber (SBR) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) resins.[2][4] TDM's highly branched structure plays a crucial role in controlling the molecular weight and degree of branching in polymers.[5] This guide provides a comprehensive overview of the chemical structure of tert-dodecylmercaptan, its isomeric complexity, synthesis, and analytical characterization.
Chemical Structure and Isomerism
The term "tert-dodecylmercaptan" is a general descriptor for a mixture of isomers. The isomeric distribution arises from its synthesis, which typically involves the reaction of hydrogen sulfide (B99878) with a C12 olefin stream.[6] This olefin stream is most commonly derived from the oligomerization of propylene (B89431), known as propylene tetramer, or sometimes from the trimerization of isobutylene.[1][2]
The precursor, propylene tetramer, is itself a complex mixture of highly branched C12 alkenes, with minor components of C11 and C13 olefins.[7] The subsequent addition of hydrogen sulfide across the double bonds of these various olefin isomers, following Markovnikov's rule, leads to the formation of a multitude of tertiary mercaptan isomers. The thiol (-SH) group is predominantly attached to a tertiary carbon atom.[5]
While a complete elucidation of all isomers in commercial TDM is challenging, the primary structures are characterized by a C12 alkyl chain with a high degree of methyl branching. One of the named isomers is 2,3,3,4,4,5-hexamethyl-2-hexanethiol.[3] The inherent micro-heterogeneity of the isomeric composition can influence the physical and chemical properties of the commercial product.
Isomeric Complexity of tert-Dodecylmercaptan
Caption: Isomeric complexity of tert-Dodecylmercaptan.
Physicochemical Properties
The physical properties of tert-dodecylmercaptan are reflective of its isomeric nature, with ranges often reported for boiling and melting points.
| Property | Value | Reference(s) |
| Molecular Formula | C12H26S | [2] |
| Molecular Weight | 202.40 g/mol | [2] |
| CAS Number | 25103-58-6 | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Strong, repulsive | [2] |
| Boiling Point | 227-248 °C | |
| Melting Point | -7.5 °C | [2] |
| Density | 0.86 g/mL at 20 °C | |
| Flash Point | 95 °C (closed cup) | [6] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Experimental Protocols
Industrial Synthesis of tert-Dodecylmercaptan
The industrial production of tert-dodecylmercaptan involves the catalytic addition of hydrogen sulfide to a dodecylene stream (propylene tetramer).[8]
Materials:
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Dodecylene (propylene tetramer)
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Hydrogen Sulfide (H2S)
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Lewis Acid Catalyst (e.g., Aluminum Trichloride (AlCl3) or Boron Trifluoride (BF3))[6]
General Procedure:
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Catalyst Preparation: A solution or slurry of the Lewis acid catalyst is prepared in a suitable solvent.
-
Reaction: Dodecylene and hydrogen sulfide are fed into a reactor containing the catalyst. The reaction is typically carried out at a controlled temperature and pressure to ensure the selective formation of the tertiary mercaptan.
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Quenching and Neutralization: The reaction mixture is quenched to deactivate the catalyst, often with water or a caustic solution.
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Phase Separation: The organic phase containing the crude tert-dodecylmercaptan is separated from the aqueous phase.
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Purification: The crude product is purified by distillation to remove unreacted starting materials, byproducts, and catalyst residues. The final product is a mixture of C12 thiol isomers.[8] A commercial sample was reported to have a purity of 99.3%.[1]
Gas Chromatography Analysis of tert-Dodecylmercaptan Isomers
The isomeric complexity of tert-dodecylmercaptan necessitates robust analytical techniques for its characterization. Gas chromatography (GC) is a powerful tool for separating and quantifying the various isomers.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) for selective sulfur detection.
-
Capillary Column: A non-polar column, such as one with a dimethylpolysiloxane stationary phase, is suitable for separating the hydrocarbon-like isomers.
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: A temperature program is typically employed to achieve good separation of the various isomers. An example program could be:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 10 minutes at 250 °C
-
-
Sample Preparation: The tert-dodecylmercaptan sample is diluted in a suitable solvent, such as hexane (B92381) or dichloromethane, before injection.
Data Analysis: The resulting chromatogram will show a series of peaks, each representing one or more isomers of tert-dodecylmercaptan. The relative area of each peak can be used to estimate the proportion of the different isomers in the mixture. Identification of individual isomers would require further analysis, such as mass spectrometry (MS).
Conclusion
Tert-Dodecylmercaptan is a commercially significant chemical whose utility is intrinsically linked to its unique structural characteristic as a complex mixture of highly branched tertiary C12 alkanethiols. Understanding the isomeric composition, which is a direct consequence of its synthesis from propylene tetramer, is crucial for quality control and for optimizing its performance in various applications, most notably as a chain transfer agent in the polymer industry. The analytical methods outlined provide a framework for the characterization of this complex and important industrial chemical.
References
- 1. tert-Dodecyl Mercaptan | 25103-58-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. US20100249366A1 - Mixture of dodecanethiols, method for the production and use thereof - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. CN117680200A - A kind of catalyst for synthesizing tert-dodecanethiol and its preparation method - Google Patents [patents.google.com]
- 7. FR2866024A1 - Preparation of tert-dodecylmercaptan by reaction of hydrogen sulfide with tri-n-butene in the presence of a catalyst, useful as chain transfer agent in radical (co)polymerization - Google Patents [patents.google.com]
- 8. Catalyst for catalytically preparing tert-dodecanethiol, and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
